molecular formula C11H15NO4S B1333470 2-Benzenesulfonamido-3-methylbutanoic acid CAS No. 85849-94-1

2-Benzenesulfonamido-3-methylbutanoic acid

Cat. No. B1333470
CAS RN: 85849-94-1
M. Wt: 257.31 g/mol
InChI Key: AGDVYAPPQUVBHB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of BAMBA is C11H15NO4S . The InChI code is 1S/C11H15NO4S/c1-8

Scientific Research Applications

  • Analysis in Wine and Beverages 2-Benzenesulfonamido-3-methylbutanoic acid is important in the analysis of wine and alcoholic beverages. A study by Gracia-Moreno et al. (2015) optimized a method for the quantitative determination of related hydroxy acids in wines and other alcoholic beverages. This research is significant in understanding the sensory effects of these compounds in beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).

  • Catalysis and Synthesis The compound plays a role in catalysis and synthesis processes. For example, Yu et al. (2014) described a method for synthesizing 2-methylenecyclobutanones, where 2-benzenesulfonamido-3-methylbutanoic acid may be involved in the synthesis pathway (Yu et al., 2014).

  • Antimycobacterial Activities This compound has been studied for its antimycobacterial activities. Moreth et al. (2014) synthesized derivatives of 2-benzenesulfonamido-3-methylbutanoic acid and tested them for activity against Mycobacterium tuberculosis, demonstrating its potential in medicinal chemistry (Moreth et al., 2014).

  • Esterification Studies In the field of organic chemistry, 2-benzenesulfonamido-3-methylbutanoic acid is relevant in esterification studies. Melnyk et al. (2018) investigated the esterification process of unsaturated fatty acids, where this compound could be implicated in the reaction mechanisms (Melnyk, Bezdil, & Melnyk, 2018).

  • Inhibitors in Biochemistry The compound is also studied as an inhibitor in biochemical processes. Mincione et al. (2001) explored benzene-carboxamide derivatives, including those related to 2-benzenesulfonamido-3-methylbutanoic acid, as inhibitors of carbonic anhydrase isozymes, which are significant in the study of antiglaucoma agents (Mincione et al., 2001).

properties

IUPAC Name

2-(benzenesulfonamido)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-8(2)10(11(13)14)12-17(15,16)9-6-4-3-5-7-9/h3-8,10,12H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDVYAPPQUVBHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369684
Record name 2-benzenesulfonamido-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzenesulfonamido-3-methylbutanoic acid

CAS RN

85849-94-1
Record name 2-benzenesulfonamido-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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